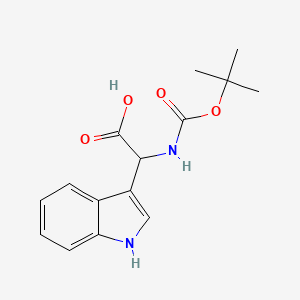

2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid

Übersicht

Beschreibung

2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

N-Boc-(3-indole)glycine, also known as 2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid, is a compound used in proteomics research It’s known that the compound is used for the protection of amino groups in various biologically active compounds .

Mode of Action

The compound operates by protecting the amino group in various compounds. The tert-butoxycarbonyl (Boc) group in the compound is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The compound plays a significant role in the synthesis of various biologically active compounds, where it helps in the protection and deprotection of functional groups .

Result of Action

The primary result of the action of N-Boc-(3-indole)glycine is the protection of the amino group in various compounds. This protection is crucial in the synthesis of various biologically active compounds .

Action Environment

The action of N-Boc-(3-indole)glycine can be influenced by various environmental factors. For instance, the compound has been shown to achieve excellent isolated yield in a short reaction time at room temperature under ultrasound irradiation and catalyst-free conditions . Furthermore, the compound is stable under room temperature conditions .

Biologische Aktivität

2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid, also known as N-Boc-(3-indole)glycine, is a compound with significant implications in biochemical research and organic synthesis. Its structure features a tert-butoxycarbonyl (Boc) group, which serves as a protective group for the amino functionality, essential in various synthetic pathways. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C15H18N2O4

- Molecular Weight : 290.31 g/mol

- CAS Number : 58237-94-8

- Purity : Typically ≥ 95%

The primary role of this compound lies in its ability to protect amino groups during chemical reactions. The Boc group allows for selective reactions at other functional sites without interference from the amino group. Upon deprotection, the amino group can participate in further reactions, making this compound valuable in peptide synthesis and other organic transformations.

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Peptide Synthesis : It is commonly used in the synthesis of peptides where the protection of amino groups is critical.

- Drug Development : Its derivatives have been explored for potential therapeutic applications, particularly in cancer and infectious diseases.

In Vitro Studies

Research has demonstrated that derivatives of this compound exhibit various biological activities:

- Antiviral Activity : Some derivatives have shown promise as inhibitors of viral proteases, crucial for viral replication. For instance, studies indicated that certain indole derivatives could inhibit the main protease of SARS-CoV-2, suggesting potential applications in antiviral drug development .

- Anticancer Properties : Compounds derived from indole structures are known for their anticancer properties. Research has indicated that modifications to the indole ring can enhance cytotoxicity against specific cancer cell lines .

- Neuroprotective Effects : Indole derivatives have been studied for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Antiviral Screening

A study evaluated the antiviral efficacy of various indole derivatives against SARS-CoV-2. Among these, a derivative of this compound demonstrated significant inhibition of viral replication in vitro, with an effective concentration (EC50) indicating promising therapeutic potential .

Case Study 2: Anticancer Activity

In a high-throughput screening assay, several compounds based on the indole scaffold were tested against multiple cancer cell lines. One derivative showed an IC50 value indicating potent cytotoxicity against breast cancer cells, highlighting its potential as a lead compound for further development .

Data Table: Biological Activity Summary

| Compound Name | Activity Type | Target/Pathway | EC50/IC50 Value |

|---|---|---|---|

| This compound | Antiviral | SARS-CoV-2 Main Protease | EC50 = 1364 nM |

| Indole Derivative A | Anticancer | Breast Cancer Cells | IC50 = 12 µM |

| Indole Derivative B | Neuroprotective | Neurodegenerative Pathways | IC50 = 25 µM |

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-8-16-11-7-5-4-6-9(10)11/h4-8,12,16H,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORQKPVCWGOPQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373548 | |

| Record name | n-boc-2-(indole-3-yl)-dl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58237-94-8 | |

| Record name | n-boc-2-(indole-3-yl)-dl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58237-94-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.